4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Overview
Description
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine to form 2-(4-chlorophenyl)pyrimidine. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of 4-(formyl)-2-(4-chlorophenyl)pyrimidine or 4-(carboxyl)-2-(4-chlorophenyl)pyrimidine.
Reduction: Formation of 4-(methyl)-2-(4-chlorophenyl)pyrimidine.
Scientific Research Applications
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Methyl)-2-(4-chlorophenyl)pyrimidine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Formyl)-2-(4-chlorophenyl)pyrimidine:
Uniqueness
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHBECCMEOQODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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